molecular formula C9H8BrF B6278553 rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans CAS No. 176442-80-1

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans

Cat. No.: B6278553
CAS No.: 176442-80-1
M. Wt: 215.1
InChI Key:
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Description

rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans: is a chemical compound characterized by the presence of a bromocyclopropyl group and a fluorobenzene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans typically involves the cyclopropanation of a suitable precursor followed by bromination and fluorination steps. The reaction conditions often include the use of strong bases, halogenating agents, and specific solvents to achieve the desired product with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted cyclopropyl and fluorobenzene derivatives, which can be further utilized in synthetic chemistry and pharmaceutical research .

Mechanism of Action

The mechanism by which rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans exerts its effects involves interactions with specific molecular targets. The bromocyclopropyl group can interact with enzymes and receptors, modulating their activity. The fluorobenzene moiety can enhance the compound’s binding affinity and selectivity for its targets .

Comparison with Similar Compounds

  • rac-1-[(1R,2S)-2-chlorocyclopropyl]-3-fluorobenzene
  • rac-1-[(1R,2S)-2-bromocyclopropyl]-4-fluorobenzene
  • rac-1-[(1R,2S)-2-bromocyclopropyl]-3-chlorobenzene

Uniqueness: rac-1-[(1R,2S)-2-bromocyclopropyl]-3-fluorobenzene, trans stands out due to its specific substitution pattern, which imparts unique reactivity and biological activity.

Properties

CAS No.

176442-80-1

Molecular Formula

C9H8BrF

Molecular Weight

215.1

Purity

93

Origin of Product

United States

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